![molecular formula C18H27Br2NO3 B2577829 1-[3-(2,4-ジブロモフェノキシ)-2-ヒドロキシプロピル]-2,2,6,6-テトラメチルピペリジン-4-オール CAS No. 946278-75-7](/img/structure/B2577829.png)
1-[3-(2,4-ジブロモフェノキシ)-2-ヒドロキシプロピル]-2,2,6,6-テトラメチルピペリジン-4-オール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of brominated compounds often involves the use of brominating agents such as bromine or N-bromosuccinimide . The specific synthesis pathway would depend on the structure of the target compound.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. These properties can include melting point, boiling point, solubility, and reactivity .科学的研究の応用
抗がん療法
この化合物は、抗がん療法での使用の可能性を示しています . 72時間後に、IC50値が1.61〜2.95μMの範囲で、細胞株のアポトーシスを誘導することが判明しました . 細胞株における細胞毒性は50%に達しましたが、健康なドナーからの正常な末梢血単核球(PBMNC)はほとんど影響を受けませんでした .
急性骨髄性白血病(AML)の治療
この化合物は、健康なドナーのPBMNCと比較して、初代白血病細胞(AML)で3.2倍低いIC50値を示しました . これは、AMLの潜在的な治療法となる可能性を示唆しています。
C型肝炎ウイルス(HCV)の阻害
この化合物は、C型肝炎ウイルス(HCV)を阻害することが判明しました . これは、抗ウイルス薬の開発に使用できることを示唆しています。
抗菌活性
この化合物は、強力なin vitro抗菌活性を示しました . 特にMRSA、メチシリン感受性S. aureus(MSSA)、VREおよびバンコマイシン感受性エンテロコッカス(VSE)の菌株に対して、薬物開発のための潜在的なリード分子となる可能性があります .
フグに対する抑止
この化合物は、汎用フグのCanthigaster solandriに対して強力な抑止効果を示しました . これは、環境に優しい海洋忌避剤の開発に使用できることを示唆しています。
環境およびヒト病原性細菌および真菌株の阻害
この化合物は、環境およびヒト病原性細菌および真菌株に対して強力な阻害効果を示しました . これは、新しい抗菌剤の開発に使用できることを示唆しています。
Safety and Hazards
作用機序
Target of Action
Similar compounds have been found to exhibit broad antibacterial activity against medically relevant gram-positive and gram-negative pathogens .
Mode of Action
It has been suggested that similar compounds might act by inhibiting complex ii in the mitochondrial electron transport chain .
Biochemical Pathways
It is likely that the compound affects the pathways related to the mitochondrial electron transport chain, given its suggested mode of action .
Action Environment
Similar compounds have been found to exhibit selective growth inhibitory activity against cancer cells adapted to nutrient starvation .
生化学分析
Biochemical Properties
1-[3-(2,4-Dibromophenoxy)-2-hydroxypropyl]-2,2,6,6-tetramethylpiperidin-4-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with bromodiphenyl ethers, which are compounds containing two benzene groups linked via an ether bond, with at least one ring substituted with a bromo group . These interactions are essential for its biochemical activity and influence its role in metabolic processes.
Cellular Effects
1-[3-(2,4-Dibromophenoxy)-2-hydroxypropyl]-2,2,6,6-tetramethylpiperidin-4-ol affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been found to exhibit broad antibacterial activity against medically relevant gram-positive and gram-negative pathogens . This compound’s ability to affect cell signaling and gene expression makes it a valuable tool in biochemical research.
Molecular Mechanism
The molecular mechanism of 1-[3-(2,4-Dibromophenoxy)-2-hydroxypropyl]-2,2,6,6-tetramethylpiperidin-4-ol involves several binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been shown to inhibit complex II in the mitochondrial electron transport chain, potentially favoring apoptosis . This inhibition is a key aspect of its molecular mechanism and contributes to its overall biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[3-(2,4-Dibromophenoxy)-2-hydroxypropyl]-2,2,6,6-tetramethylpiperidin-4-ol change over time. Its stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo settings. The compound’s stability and degradation rates are crucial for understanding its long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 1-[3-(2,4-Dibromophenoxy)-2-hydroxypropyl]-2,2,6,6-tetramethylpiperidin-4-ol vary with different dosages in animal models. Studies have shown that there are threshold effects observed at certain dosages, as well as toxic or adverse effects at high doses . Understanding these dosage effects is essential for determining the compound’s safety and efficacy in various applications.
Metabolic Pathways
1-[3-(2,4-Dibromophenoxy)-2-hydroxypropyl]-2,2,6,6-tetramethylpiperidin-4-ol is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolic activity. For instance, it has been found to modulate calcium channel activity, which is an important aspect of its metabolic function . These interactions are vital for understanding the compound’s role in metabolic processes.
Transport and Distribution
The transport and distribution of 1-[3-(2,4-Dibromophenoxy)-2-hydroxypropyl]-2,2,6,6-tetramethylpiperidin-4-ol within cells and tissues involve various transporters and binding proteins. These interactions affect its localization and accumulation within different cellular compartments . Understanding these transport and distribution mechanisms is crucial for determining the compound’s overall biochemical activity.
Subcellular Localization
1-[3-(2,4-Dibromophenoxy)-2-hydroxypropyl]-2,2,6,6-tetramethylpiperidin-4-ol exhibits specific subcellular localization patterns. It is directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are essential for understanding the compound’s activity and function within cells.
特性
IUPAC Name |
1-[3-(2,4-dibromophenoxy)-2-hydroxypropyl]-2,2,6,6-tetramethylpiperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27Br2NO3/c1-17(2)8-13(22)9-18(3,4)21(17)10-14(23)11-24-16-6-5-12(19)7-15(16)20/h5-7,13-14,22-23H,8-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDLDVXVFWMNYBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1CC(COC2=C(C=C(C=C2)Br)Br)O)(C)C)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27Br2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
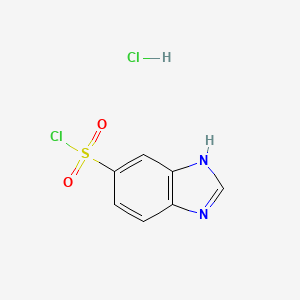

![N-(2-chlorobenzyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2577748.png)
![4-chlorobenzyl 5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B2577749.png)
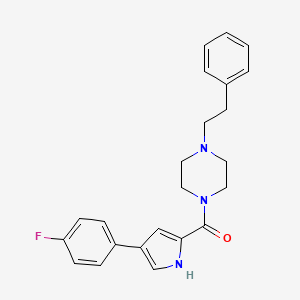
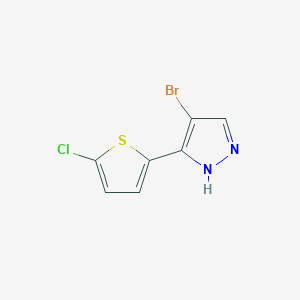
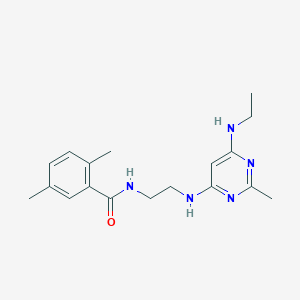
![N-benzyl-3-[2-({[(2,5-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide](/img/structure/B2577754.png)
![4-[6-(dimethylamino)pyridazin-4-yl]-N-(2-methylphenyl)piperazine-1-carboxamide](/img/structure/B2577757.png)
![1-(azepan-1-yl)-2-(2-((3,5-dimethoxybenzyl)sulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2577758.png)
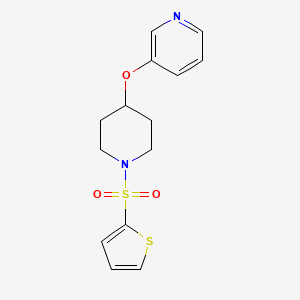
![(2E)-N-benzyl-2-cyano-3-[(4-fluorophenyl)amino]prop-2-enamide](/img/structure/B2577764.png)
![N-[4-(methylthio)benzyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2577765.png)
![[(6-Chloropyridazin-3-yl)amino]acetic acid](/img/structure/B2577767.png)
